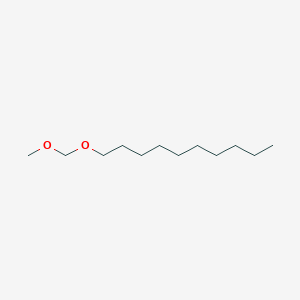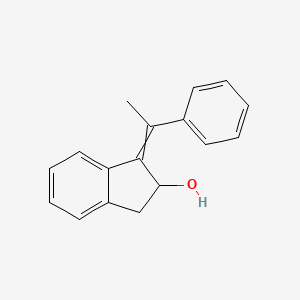
1-(1-Phenylethylidene)-2,3-dihydro-1H-inden-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Phenylethylidene)-2,3-dihydro-1H-inden-2-ol is an organic compound that belongs to the class of indenols This compound is characterized by its unique structure, which includes a phenylethylidene group attached to a dihydroindenol moiety
Méthodes De Préparation
The synthesis of 1-(1-Phenylethylidene)-2,3-dihydro-1H-inden-2-ol can be achieved through several synthetic routes. One common method involves the condensation of 1-phenylethanone with hydrazine hydrate, followed by cyclization and reduction steps . The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-(1-Phenylethylidene)-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated alcohols.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, where reagents like bromine or chlorine can introduce halogen atoms.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Applications De Recherche Scientifique
1-(1-Phenylethylidene)-2,3-dihydro-1H-inden-2-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(1-Phenylethylidene)-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes such as apoptosis or cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(1-Phenylethylidene)-2,3-dihydro-1H-inden-2-ol can be compared with other similar compounds, such as:
1-Phenylethylamine: This compound shares a similar phenylethyl group but lacks the indenol moiety, resulting in different chemical properties and reactivity.
(E)-N-(1-Phenylethylidene)aniline: This compound has a similar phenylethylidene group but is attached to an aniline moiety instead of an indenol, leading to different applications and biological activities.
Benzothiazole derivatives: These compounds have a benzothiazole ring instead of an indenol moiety and are known for their antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
828913-71-9 |
|---|---|
Formule moléculaire |
C17H16O |
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
3-(1-phenylethylidene)-1,2-dihydroinden-2-ol |
InChI |
InChI=1S/C17H16O/c1-12(13-7-3-2-4-8-13)17-15-10-6-5-9-14(15)11-16(17)18/h2-10,16,18H,11H2,1H3 |
Clé InChI |
CTSRCSFPBSHCNY-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1C(CC2=CC=CC=C21)O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



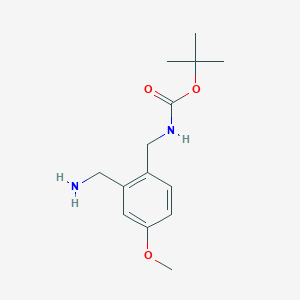
![1-(3-bromophenyl)-3-[5-chloro-2-(1H-tetrazol-5-yl-phenyl]urea](/img/structure/B12543371.png)
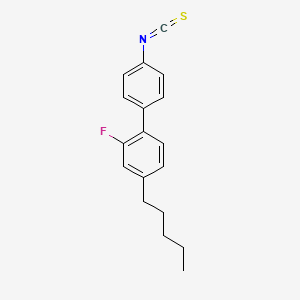
![9,9-Bis[(4-chlorophenyl)sulfanyl]-9H-fluorene](/img/structure/B12543381.png)
![N~3~-[3-(4-Amino-3-methylphenyl)propyl]-beta-alaninamide](/img/structure/B12543382.png)
![Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12543384.png)
![2-[(4-Formylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B12543385.png)
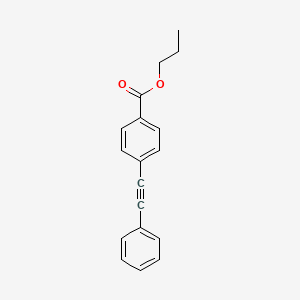

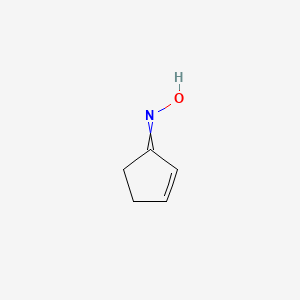
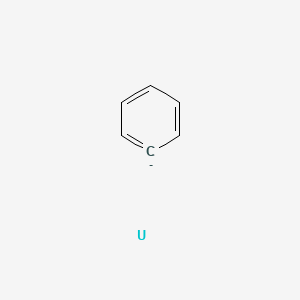
![2-{2-[3-Chloro-4-(propan-2-yl)phenyl]ethyl}-1,4-dimethylbenzene](/img/structure/B12543422.png)
